An In-Depth Technical Guide to 2-Methoxyphenylacetone
An In-Depth Technical Guide to 2-Methoxyphenylacetone
This guide provides a comprehensive technical overview of 2-methoxyphenylacetone, a significant chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document delves into the compound's core properties, synthesis methodologies, analytical characterization, and safety protocols, offering field-proven insights and practical guidance.
Compound Identification and Core Properties
2-Methoxyphenylacetone, also known by its IUPAC name 1-(2-methoxyphenyl)propan-2-one, is a key organic compound with the Chemical Abstracts Service (CAS) registry number 5211-62-1 .[1][2][3][4] Its identity is further established by its European Community (EC) Number, 226-008-6.[1][5] This compound is recognized for its role as a precursor in the synthesis of various organic molecules, including certain amphetamines, and finds applications in the fragrance industry.[1][2][4]
Molecular and Chemical Identity
The fundamental characteristics of 2-methoxyphenylacetone are summarized below:
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][4][6][7] |
| Molecular Weight | 164.20 g/mol | [1][6] |
| IUPAC Name | 1-(2-methoxyphenyl)propan-2-one | [1] |
| Synonyms | o-Methoxyphenylacetone, 2-Methoxybenzyl methyl ketone, o-Anisylacetone | [2][4][8] |
| InChI | InChI=1S/C10H12O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6H,7H2,1-2H3 | [1][2][7] |
| InChI Key | GMBFNZCPZFVKAT-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(=O)CC1=CC=CC=C1OC | [1] |
Physicochemical Properties
The physical and chemical properties of 2-methoxyphenylacetone dictate its handling, storage, and reactivity. It is typically a colorless to light yellow liquid at standard temperature and pressure.[1][3]
| Property | Value | Source(s) |
| Physical State | Liquid | [1][8] |
| Appearance | Colorless to light orange to yellow clear liquid | [3][8] |
| Boiling Point | 127-130 °C at 10 mmHg | [4] |
| Density | 1.054 - 1.067 g/cm³ | [1][3][4] |
| Refractive Index (n20/D) | 1.5225 - 1.5265 | [1][3][4] |
| Solubility | Soluble in methyl acetate (50 mg/ml), slightly soluble in chloroform and ethyl acetate. | [2][4] |
| Storage Temperature | -20°C to 8°C, in a cool, dry, and well-ventilated area. | [4] |
Synthesis Methodologies
The synthesis of 2-methoxyphenylacetone can be approached through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common methods are highlighted below.
Acylation of Anisole
This method involves the reaction of anisole with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base.[1] The underlying principle is a Friedel-Crafts acylation, where the methoxy group of anisole directs the incoming acetyl group to the ortho and para positions. Separation of the desired ortho isomer is a critical step in this process.
Reaction of o-Methoxybenzaldehyde with Nitroethane
A well-documented procedure involves the reaction of o-methoxybenzaldehyde with nitroethane, followed by reduction. This multi-step synthesis is a reliable method for producing 2-methoxyphenylacetone.
Experimental Protocol:
-
Condensation: o-Methoxybenzaldehyde is reacted with nitroethane in the presence of a base catalyst to form 1-(2-methoxyphenyl)-2-nitropropene.
-
Reduction: The resulting nitropropene is then reduced to the corresponding ketone. A common method for this reduction is the use of iron powder in an acidic medium, such as acetic acid or hydrochloric acid.[9][10]
The following diagram illustrates the general workflow for the synthesis of 2-methoxyphenylacetone starting from o-methoxybenzaldehyde.
Analytical Characterization
To ensure the purity and confirm the identity of synthesized 2-methoxyphenylacetone, a combination of analytical techniques is employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum would show characteristic peaks for the aromatic protons, the methoxy group protons, the methylene protons, and the methyl protons of the acetone moiety.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorptions would include a strong peak for the carbonyl (C=O) stretch of the ketone and peaks corresponding to the C-O-C stretch of the ether and the aromatic C-H bonds.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure.[7]
Chromatographic Analysis
-
Gas Chromatography (GC): GC is a powerful technique for assessing the purity of 2-methoxyphenylacetone, which is a volatile liquid. It can also be used to monitor the progress of a synthesis reaction.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized for purity assessment, particularly for less volatile derivatives or in reaction mixtures.
Safety, Handling, and Storage
As with any chemical substance, proper safety precautions must be observed when handling 2-methoxyphenylacetone.
Hazard Identification
2-Methoxyphenylacetone is classified as an irritant.[6] It may cause skin, eye, and respiratory tract irritation.[3][6] The toxicological properties of this substance have not been fully investigated.[3]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]
-
Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[3]
-
Avoid contact with skin and eyes.[3] In case of contact, flush the affected area with plenty of water.[3]
-
Wash hands thoroughly after handling.[3]
Storage
Store 2-methoxyphenylacetone in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances.[3] Recommended storage temperatures range from -20°C to room temperature, with some suppliers suggesting storage in a cool and dark place below 15°C.[4][8]
Conclusion
2-Methoxyphenylacetone is a valuable chemical intermediate with well-defined properties and established synthesis routes. A thorough understanding of its chemistry, handling requirements, and analytical characterization is essential for its safe and effective use in research and development. This guide provides a foundational framework for professionals working with this compound, emphasizing scientific integrity and safety.
References
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National Center for Biotechnology Information. (n.d.). 2-Methoxyphenylacetone. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. 2-Methoxyphenylacetone. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. 2-Propanone, 1-(o-methoxyphenyl)-. Retrieved from [Link]
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Bloom TECH. (2023, March 13). What is the synthesis route of 4-Methoxyphenylacetone. Retrieved from [Link]
- Google Patents. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.
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designer-drug.com. Synthesis of p-Methoxyphenylacetone. Retrieved from [Link]
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